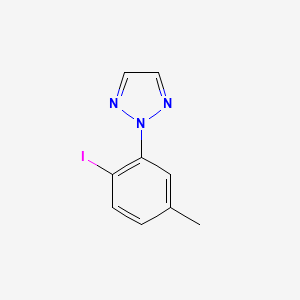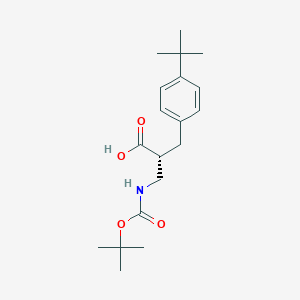
Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid: is a compound used in organic synthesis, particularly in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions. The compound’s structure includes a tert-butyl group attached to a benzyl ring, which is further connected to a propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can react with various electrophiles to form new bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or deep eutectic solvents (DES) can be used for Boc deprotection.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the electrophile used, various substituted derivatives of the amino acid can be formed.
科学研究应用
Chemistry: Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions.
Biology and Medicine: In biological research, this compound can be used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. When the Boc group is removed, the free amino group can participate in further reactions to form peptide bonds.
相似化合物的比较
- Boc-®-3-amino-2-(4-methyl)benzyl)propanoic acid
- Boc-®-3-amino-2-(4-ethyl)benzyl)propanoic acid
Comparison: Compared to similar compounds, Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid has a bulkier tert-butyl group, which can provide better steric protection to the amino group during synthesis. This can lead to higher yields and fewer side reactions.
属性
分子式 |
C19H29NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
(2R)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |
InChI 键 |
BTRCYFWSNTWMLA-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


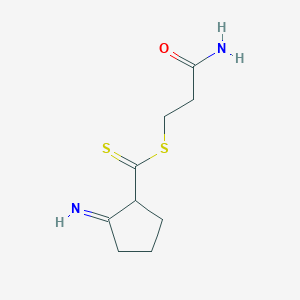
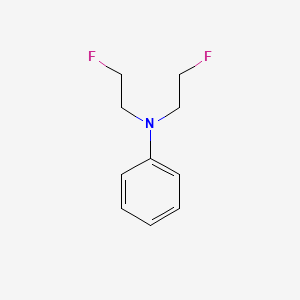
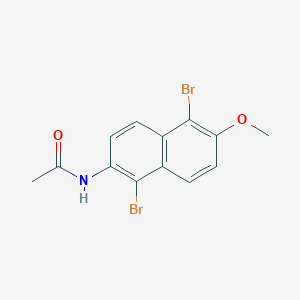
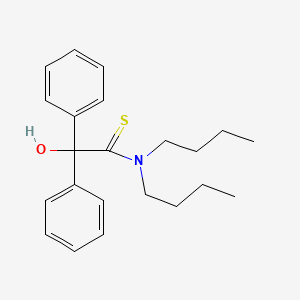
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)

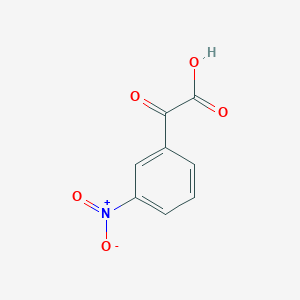
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)

